N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophene ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxyphenylamine with ethyl formate to form N-(4-methoxyphenyl)formamide . This intermediate can then undergo further reactions, including cyclization and thiophene ring formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form more saturated derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the imidazolidinone ring can produce saturated imidazolidines .
Scientific Research Applications
N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)formamide: A simpler analog with similar structural features but lacking the thiophene and imidazolidinone moieties.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
N-(4-Methoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring and imidazolidinone core distinguishes it from simpler analogs and contributes to its diverse applications .
Properties
Molecular Formula |
C25H25N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-17-13-15-33-22(17)12-14-27-21(16-23(29)26-18-8-10-20(31-2)11-9-18)24(30)28(25(27)32)19-6-4-3-5-7-19/h3-11,13,15,21H,12,14,16H2,1-2H3,(H,26,29) |
InChI Key |
RAUXWIIKWQJDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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